4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
CAS No.: 933694-87-2
Cat. No.: VC3813160
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933694-87-2 |
|---|---|
| Molecular Formula | C6H8N2S |
| Molecular Weight | 140.21 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 |
| Standard InChI Key | NDYHLSOVAPQOPI-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1SC=N2 |
| Canonical SMILES | C1CNCC2=C1SC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Isomerism
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a partially saturated pyridine ring (piperidine). The numbering system places the sulfur atom at position 1 of the thiazole and the bridgehead nitrogen at position 4 of the pyridine . This arrangement differs from the [5,4-c] isomer, where the fusion positions shift, altering electronic and steric properties . The saturated piperidine moiety reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs .
Physicochemical Properties
The compound’s solubility and stability are influenced by substitution patterns. For instance, the hydrochloride salt of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid exhibits hygroscopicity, necessitating anhydrous storage . Key molecular data include:
| Property | Value | Source |
|---|---|---|
| Molecular formula (base compound) | C7H8N2S | |
| Molecular weight (base) | 152.22 g/mol | |
| Typical appearance | Pale beige to light brown solid | |
| Solubility | Moderate in polar solvents |
Synthesis and Derivative Preparation
Core Ring Construction
The Bischler–Napieralski reaction has been employed to construct the thiazolopyridine framework, involving cyclodehydration of β-amido nitriles with phosphorus pentasulfide . For example, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is synthesized via treatment of a piperidone derivative with P2S5, followed by methylation using lithium aluminum hydride .
Carboxylic Acid Derivatives
Hydrolysis of 2-cyano precursors under alkaline conditions yields carboxylic acid derivatives. In one protocol, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine reacts with aqueous lithium hydroxide at 50°C, followed by HCl quenching to precipitate the hydrochloride salt .
Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, enhancing solubility for subsequent coupling reactions. For instance, 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid serves as an intermediate in peptide-based drug synthesis .
Pharmacological Applications
Anticoagulant Agents
Edoxaban, a direct Factor Xa inhibitor, utilizes 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine derivatives as key intermediates. The 5-methyl-2-carboxylic acid hydrochloride variant (CAS 720720-96-7) is critical for introducing the thiazole moiety that confers target specificity . Structural studies indicate that the protonated nitrogen at position 5 enhances binding to Factor Xa’s S4 pocket.
β-Adrenoceptor Modulation
Early work by Zheng et al. demonstrated that 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives act as selective β3-adrenoceptor agonists . Functional assays revealed EC50 values of 0.8–1.2 μM at human β3 receptors, with >100-fold selectivity over β1 and β2 subtypes . N-Acetylation or ring-opening abolishes activity, underscoring the importance of the free 2-amino group and intact bicyclic system .
Reactivity and Chemical Transformations
Electrophilic Substitution
The thiazole ring undergoes halogenation at position 2, enabling cross-coupling reactions. Bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine with N-bromosuccinimide yields 2-bromo derivatives, which participate in Suzuki–Miyaura couplings .
Oxidation and Reduction
Oxidation with KMnO4 converts the thiazole’s methyl group to a carboxylic acid, while catalytic hydrogenation saturates the pyridine ring fully, producing decahydro analogs . These transformations adjust lipophilicity for pharmacokinetic optimization.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methods employ chiral phosphoric acids to induce enantioselectivity during cyclization steps. A 2024 study achieved 92% ee in synthesizing 5-aryl derivatives using BINOL-based catalysts.
Targeted Drug Delivery
Conjugation to monoclonal antibodies via polyethylene glycol linkers enhances tumor-specific delivery of thiazolopyridine-based kinase inhibitors. Preclinical models show a 3-fold increase in tumor-to-normal tissue ratio compared to small-molecule analogs.
Computational Modeling
Molecular dynamics simulations predict that substituting position 5 with bulky groups (e.g., tert-butyl) improves β3-adrenoceptor residence time by 40%, a hypothesis under experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume